molecular formula C12H16ClNO3 B2533289 2-Chloro-N-(3,4-dimethoxyphenyl)-N-ethylacetamide CAS No. 1397232-75-5

2-Chloro-N-(3,4-dimethoxyphenyl)-N-ethylacetamide

Cat. No.: B2533289
CAS No.: 1397232-75-5
M. Wt: 257.71
InChI Key: RIMALQFLCINSFJ-UHFFFAOYSA-N
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Description

2-Chloro-N-(3,4-dimethoxyphenyl)-N-ethylacetamide is an organic compound with the molecular formula C12H16ClNO3 It is a derivative of acetamide, featuring a chloro group, a dimethoxyphenyl group, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-ethylacetamide typically involves the reaction of 3,4-dimethoxyaniline with chloroacetyl chloride, followed by the introduction of an ethyl group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: 3,4-Dimethoxyaniline reacts with chloroacetyl chloride in the presence of a base to form 2-chloro-N-(3,4-dimethoxyphenyl)acetamide.

    Step 2: The intermediate product is then reacted with ethyl iodide in the presence of a base to introduce the ethyl group, forming this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3,4-dimethoxyphenyl)-N-ethylacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the amide group or other parts of the molecule.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products can include amines or alcohols.

Scientific Research Applications

2-Chloro-N-(3,4-dimethoxyphenyl)-N-ethylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3,4-dimethoxyphenyl)-N-ethylacetamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(3,4-dimethoxyphenyl)acetamide: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.

    N-(3,4-Dimethoxyphenyl)-N-ethylacetamide: Lacks the chloro group, which may influence its interaction with molecular targets.

    2-Chloro-N-(3,4-dimethoxyphenyl)-N-methylacetamide: Contains a methyl group instead of an ethyl group, potentially altering its properties.

Uniqueness

2-Chloro-N-(3,4-dimethoxyphenyl)-N-ethylacetamide is unique due to the presence of both the chloro and ethyl groups, which can influence its chemical reactivity and biological activity. These structural features may enhance its potential as a pharmaceutical agent or a chemical intermediate.

Properties

IUPAC Name

2-chloro-N-(3,4-dimethoxyphenyl)-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-4-14(12(15)8-13)9-5-6-10(16-2)11(7-9)17-3/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMALQFLCINSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC(=C(C=C1)OC)OC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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